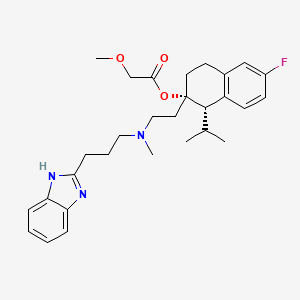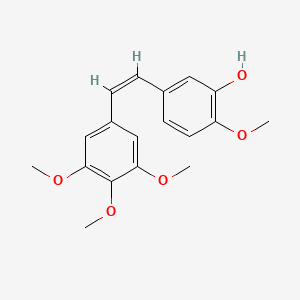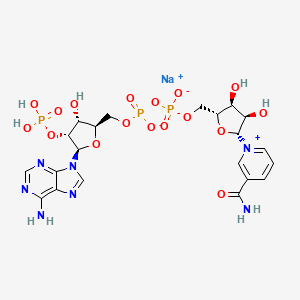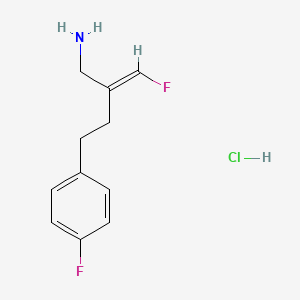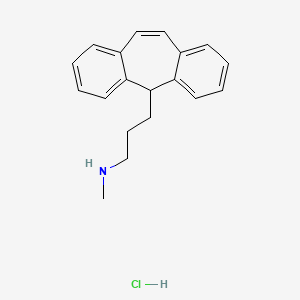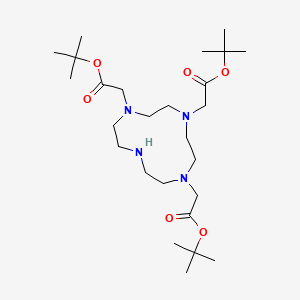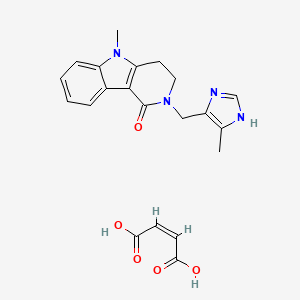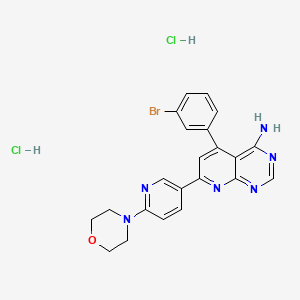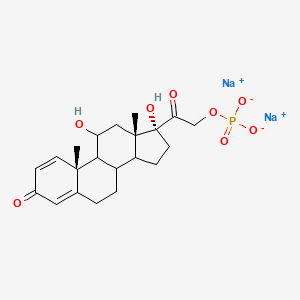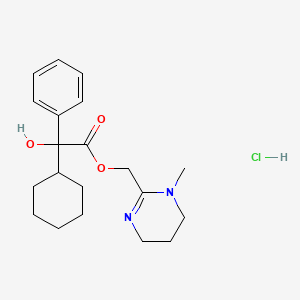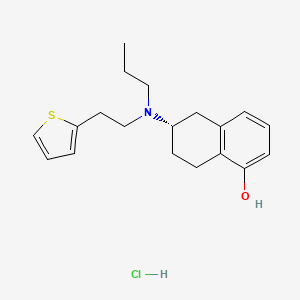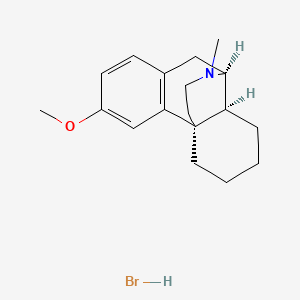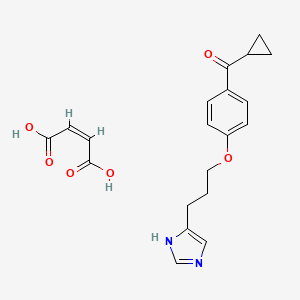
Ciproxifan maleate
Descripción general
Descripción
El maleato de ciproxifan es un antagonista del receptor de histamina H3 altamente potente y selectivo. Es conocido por su capacidad para modular la liberación de histamina en el cerebro al bloquear el receptor de histamina H3, que es un autoreceptor inhibitorio ubicado en las terminales nerviosas histaminérgicas . Este compuesto ha sido estudiado por su potencial para promover la vigilia y la atención, lo que lo convierte en un candidato para el tratamiento de trastornos del sueño y déficits cognitivos .
Métodos De Preparación
El maleato de ciproxifan se puede sintetizar mediante una serie de reacciones químicas que involucran ciclopropil (4-[3-(1H-imidazol-4-il)propoxi]fenil) cetona y ácido maleico . La ruta sintética típicamente implica los siguientes pasos:
Formación del intermedio: La reacción comienza con la preparación de ciclopropil (4-[3-(1H-imidazol-4-il)propoxi]fenil) cetona.
Reacción con ácido maleico: El intermedio luego se hace reaccionar con ácido maleico para formar la sal maleato de ciproxifan.
Los métodos de producción industrial para el maleato de ciproxifan no están ampliamente documentados, pero el proceso generalmente involucra escalar la síntesis de laboratorio con condiciones de reacción apropiadas y pasos de purificación para asegurar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
El maleato de ciproxifan experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación del maleato de ciproxifan puede resultar en la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto de referencia en estudios que involucran receptores de histamina H3.
Medicina: El maleato de ciproxifan se ha propuesto como un posible tratamiento para trastornos del sueño como la narcolepsia, déficits cognitivos y afecciones como la enfermedad de Alzheimer.
Mecanismo De Acción
El maleato de ciproxifan ejerce sus efectos al actuar como un agonista inverso/antagonista del receptor de histamina H3 . El receptor de histamina H3 es un autoreceptor inhibitorio que modula la liberación de histamina en el cerebro. Al bloquear este receptor, el maleato de ciproxifan aumenta la liberación de histamina, que tiene un efecto excitatorio en el cerebro a través de los receptores de histamina H1 en la corteza cerebral . Esto conduce a un aumento de la vigilia y la atención . Además, el maleato de ciproxifan puede bloquear las isoformas de la enzima monoamino oxidasa A y B de forma reversible en humanos y ratas .
Comparación Con Compuestos Similares
El maleato de ciproxifan es único por su alta potencia y selectividad para el receptor de histamina H3. Compuestos similares incluyen:
Maleato de tioperamida: Otro antagonista del receptor de histamina H3 con aplicaciones similares en la investigación neurológica.
Clorhidrato de pitolisant: Un antagonista del receptor de histamina H3 utilizado para el tratamiento de la narcolepsia.
Clorhidrato de ciproxifan: Una forma de sal diferente de ciproxifan con propiedades farmacológicas similares.
El maleato de ciproxifan se destaca por su alta afinidad específica de especie en los receptores de histamina H3 de roedores en comparación con los receptores humanos, lo que lo convierte en un valioso compuesto de referencia en modelos de roedores para enfermedades neurológicas .
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQFKEYRALXXEJ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585107 | |
| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184025-19-2 | |
| Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciproxifan maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


